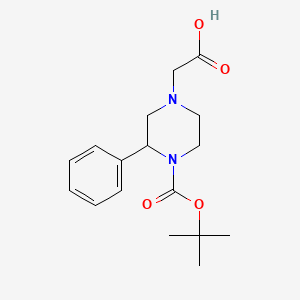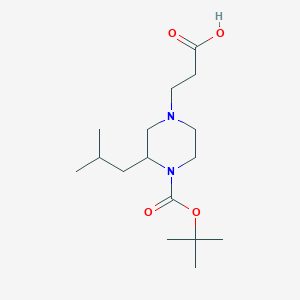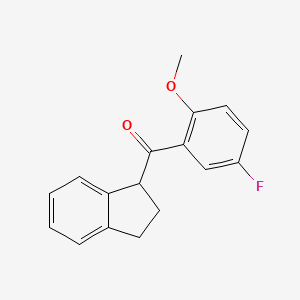![molecular formula C57H33N9 B14175818 2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) CAS No. 927834-49-9](/img/structure/B14175818.png)
2,2',2''-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline): is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene core substituted with three phenylpyridoquinoxaline groups, making it a highly conjugated system with interesting electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) typically involves multi-step organic reactions. One common method includes the condensation of benzene-1,3,5-tricarbaldehyde with 3-phenylpyrido[3,2-f]quinoxaline under acidic conditions. The reaction is usually carried out in a solvent like methanol or ethanol, with a catalyst such as tin tetrachloride to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridoquinoxaline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce partially hydrogenated compounds.
Aplicaciones Científicas De Investigación
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential anticancer properties, as it can interact with DNA and inhibit cell proliferation.
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) involves its interaction with molecular targets through π-π stacking and hydrogen bonding. The compound’s highly conjugated system allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This mechanism is particularly relevant in its potential anticancer applications.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,2’'-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzo[e][1,2,4]triazine): Similar in structure but with a benzo[e][1,2,4]triazine moiety.
2,2’,2’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde): Contains thiophene rings instead of pyridoquinoxaline.
Uniqueness
2,2’,2’'-(Benzene-1,3,5-triyl)tris(3-phenylpyrido[3,2-f]quinoxaline) is unique due to its extended π-conjugation and the presence of multiple phenylpyridoquinoxaline groups. This structure imparts distinct electronic properties, making it suitable for applications in organic electronics and as a fluorescent probe .
Propiedades
Número CAS |
927834-49-9 |
|---|---|
Fórmula molecular |
C57H33N9 |
Peso molecular |
843.9 g/mol |
Nombre IUPAC |
2-[3,5-bis(3-phenylpyrido[2,3-h]quinoxalin-2-yl)phenyl]-3-phenylpyrido[3,2-f]quinoxaline |
InChI |
InChI=1S/C57H33N9/c1-4-13-34(14-5-1)49-52(64-55-40-19-10-28-58-43(40)22-25-46(55)61-49)37-31-38(53-50(35-15-6-2-7-16-35)62-47-26-23-44-41(56(47)65-53)20-11-29-59-44)33-39(32-37)54-51(36-17-8-3-9-18-36)63-48-27-24-45-42(57(48)66-54)21-12-30-60-45/h1-33H |
Clave InChI |
YYNMJMOTDMHLHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)N=CC=C4)N=C2C5=CC(=CC(=C5)C6=NC7=C(C=CC8=C7C=CC=N8)N=C6C9=CC=CC=C9)C1=NC2=C(C=CC3=C2C=CC=N3)N=C1C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)

![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)

![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)



